(E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-pyridin-2-ylprop-2-en-1-one
Overview
Description
(E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-pyridin-2-ylprop-2-en-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]benzimidazole core, which is known for its biological activity, and a pyridinylprop-2-en-1-one moiety, which contributes to its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-pyridin-2-ylprop-2-en-1-one typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[1,5-a]benzimidazole core through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods not only improve efficiency but also reduce the environmental impact by minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-pyridin-2-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-pyridin-2-ylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-pyridin-2-ylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets (E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-pyridin-2-ylprop-2-en-1-one apart from similar compounds is its unique combination of the pyrazolo[1,5-a]benzimidazole core and the pyridinylprop-2-en-1-one moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-3-pyridin-2-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-13-18(17(24)11-10-14-7-5-6-12-20-14)19-22(2)15-8-3-4-9-16(15)23(19)21-13/h3-12H,1-2H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZGXXKCYGQJGC-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)C=CC4=CC=CC=N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)/C=C/C4=CC=CC=N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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